2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate
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Overview
Description
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate is a complex organic compound with a molecular formula of C20H23N3O6S2 This compound is characterized by the presence of a sulfonamide group, a phenyl group, and an alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with ethyl 2-bromoacetate to form an intermediate, which is then reacted with N-phenylalanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-benzoylmethioninate
- 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate
- 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(adamantan-1-ylcarbamoyl)-β-alaninate
Uniqueness
Compared to similar compounds, 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylcarbonyl group, in particular, enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamidopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-12(20-17(23)13-5-3-2-4-6-13)18(24)27-11-16(22)21-14-7-9-15(10-8-14)28(19,25)26/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAFNOPSAMUBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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